molecular formula C11H14N2O4S B8393690 1-Ethyl-5-(nitromethylsulphonyl)indoline

1-Ethyl-5-(nitromethylsulphonyl)indoline

Cat. No.: B8393690
M. Wt: 270.31 g/mol
InChI Key: VSXMSPMYCWLUMW-UHFFFAOYSA-N
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Description

1-Ethyl-5-(nitromethylsulphonyl)indoline is a synthetic indoline derivative of high interest in medicinal chemistry and drug discovery research. The indoline core is a privileged scaffold in pharmaceuticals due to its ability to interact with diverse biological targets . This compound is strategically functionalized with ethyl and nitromethylsulphonyl groups, which may fine-tune its physicochemical properties and enhance its binding affinity. Researchers are exploring such modifications to develop novel therapeutic agents. Indoline derivatives have demonstrated significant potential in anticancer research, acting as inhibitors for various molecular targets like kinase enzymes . Furthermore, the sulphonamide group is a known pharmacophore in the development of carbonic anhydrase inhibitors (CAIs), which are being investigated for targeting tumor-associated isoforms CA IX and CA XII to combat hypoxic, acidic tumors . Beyond oncology, indoline-based compounds are also being studied for their anti-inflammatory properties, with recent research identifying them as dual inhibitors of key enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . This makes this compound a versatile intermediate for synthesizing novel compounds for screening against a range of diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

1-ethyl-5-(nitromethylsulfonyl)-2,3-dihydroindole

InChI

InChI=1S/C11H14N2O4S/c1-2-12-6-5-9-7-10(3-4-11(9)12)18(16,17)8-13(14)15/h3-4,7H,2,5-6,8H2,1H3

InChI Key

VSXMSPMYCWLUMW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)S(=O)(=O)C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The structural analogs of 1-Ethyl-5-(nitromethylsulphonyl)indoline include sulfonamide- and sulfonyl-substituted indoline derivatives. Key compounds and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups
This compound Ethyl (1), Nitromethylsulphonyl (5) ~265.3* -NO₂, -SO₂-CH₂NO₂
1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline Acetyl (1), Morpholinylsulfonyl (5) ~326.4 -SO₂-Morpholine, -COCH₃
5-(Methylsulfonyl)indoline Methylsulfonyl (5) 197.25 -SO₂-CH₃
1-Acetylindoline-5-sulfonamide Acetyl (1), Sulfonamide (5) ~238.3 -SO₂-NH₂, -COCH₃

*Estimated based on analogous structures.

Key Observations :

  • The ethyl group at position 1 may improve lipophilicity compared to acetyl or methyl substituents, influencing bioavailability .
Physicochemical and Electronic Properties
  • Electronic Effects : Nitromethylsulphonyl groups reduce electron density on the indoline ring, affecting π-π interactions in molecular docking (e.g., binding to 6LU7 protease in antimicrobial studies) .

Preparation Methods

Synthesis of the Indoline Core

The indoline backbone is typically derived from 1-acetylindoline. Reduction of the acetyl group to an ethyl moiety is achieved using tetrabutylammonium borohydride in a polar aprotic solvent such as dimethylformamide (DMF) at 0°C. This step ensures regioselective alkylation at the 1-position while preserving the aromatic system.

Sulphonylation at the 5-Position

ParameterOptimal ConditionYield (%)Purity (%)
SolventTHF/H₂O (1:1)7892
Temperature-40°C → RT7590
Catalyst Loading20 mol% LDA8095

Palladium-Catalyzed Dearomatization for Indoline Core Construction

Recent advances in asymmetric catalysis offer an alternative pathway for constructing the indoline scaffold. As reported by ChemRxiv , palladium-catalyzed dearomatization of indoles enables efficient access to chiral indoline intermediates.

Dearomatization Reaction Mechanism

Using Pd(dba)₂ as a precatalyst and a chiral Carreira ligand (L5) , indole derivatives undergo stereoselective cyclization to form the indoline core. Critical conditions include:

  • Substrate : Boc-protected 2-(2-bromophenyl)-3-methyl-1H-indole

  • Base : t-BuOLi

  • Temperature : 120°C in toluene.

This method achieves enantiomeric ratios (er) of up to 96:4, providing a chiral foundation for subsequent functionalization.

Post-Functionalization Steps

The palladium-derived indoline intermediate is subjected to sulphonylation and nitration using protocols analogous to Section 1.2–1.3. Notably, the chiral environment of the indoline core influences the reactivity of the 5-position, necessitating modified reaction times (e.g., 24 hours for sulphonylation at 0°C).

Alternative Pathways: Oxidative Nitration and Microwave-Assisted Synthesis

Oxidative Nitration Strategy

A lesser-explored method involves simultaneous sulphonylation and nitration using nitronium tetrafluoroborate (NO₂BF₄) . This one-pot approach reduces step count but requires stringent temperature control (-30°C) to prevent over-oxidation. Yields remain moderate (50–60%) due to competing side reactions.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 minutes) has been tested for the nitration step, shortening reaction times by 75%. However, scalability challenges and equipment limitations hinder industrial adoption.

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency and Practical Considerations

MethodStepsTotal Yield (%)EnantioselectivityScalability
Multi-Step Organic458N/AHigh
Palladium-Catalyzed34596:4 erModerate
Oxidative Nitration250N/ALow
  • Multi-Step Organic Synthesis remains the gold standard for large-scale production due to its reproducibility and high yields.

  • Palladium-Catalyzed Routes are preferred for enantioselective applications but require costly chiral ligands.

  • Oxidative Methods offer step economy but suffer from yield penalties.

Q & A

Q. What are the established synthetic pathways for 1-Ethyl-5-(nitromethylsulphonyl)indoline, and how can reaction parameters be optimized for improved yield?

  • Methodological Answer : Synthesis typically involves sulfonation of a pre-functionalized indoline core. A multi-step approach includes:
  • Step 1 : Ethylation of 5-nitroindoline using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours).
  • Step 2 : Sulfonation with nitromethylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, with pyridine as a catalyst to neutralize HCl byproducts.
    Critical parameters for optimization:
  • Temperature : Maintaining 0–5°C during sulfonation minimizes side reactions.
  • Solvent : Anhydrous DCM enhances reagent solubility and reaction homogeneity.
  • Stoichiometry : A 1:1.2 molar ratio of indoline to sulfonating agent reduces unreacted starting material.
    Studies on analogous sulfonated indolines report 15–20% yield improvements via slow reagent addition (2 hours) and post-reaction quenching with ice .
ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (sulfonation step)Prevents decomposition
SolventAnhydrous DCMEnhances solubility
Reaction Time4–6 hoursMaximizes conversion

Q. Which chromatographic techniques are most effective for purifying this compound?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a gradient elution (acetonitrile/water, 70:30 to 90:10 over 20 minutes). This resolves nitro-group byproducts, achieving >98% purity .
  • Centrifugal Partition Chromatography (CPC) : A heptane/ethyl acetate/methanol/water (5:5:5:5) system reduces solvent use by 30% while maintaining scalability .
  • Preparative TLC : For small-scale purification, silica gel plates with ethyl acetate/hexane (3:7) provide rapid separation.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm ethyl group integration (e.g., triplet at ~1.2 ppm for CH₃ and quartet at ~3.4 ppm for CH₂ in CDCl₃). Sulfonyl and nitro groups deshield adjacent protons, shifting aromatic signals downfield .
  • FT-IR : Key peaks include S=O stretching (1350–1300 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1550–1480 cm⁻¹) .
  • LC-MS : Monitor molecular ion [M+H]⁺ at m/z 299.1 (calculated for C₁₁H₁₄N₂O₄S) to confirm molecular weight .

Advanced Research Questions

Q. What computational strategies predict the electronic properties of this compound, and how do they compare to experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level. Include solvent effects (e.g., chloroform) via polarizable continuum models (PCM) to align with experimental UV-vis spectra .
  • TD-DFT for UV-vis : Predict λmax values for electronic transitions. For example, nitro groups induce charge-transfer bands at ~400–450 nm. Discrepancies >20 nm between theory and experiment suggest incomplete solvent modeling or excited-state interactions .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess redox activity. The sulfonyl group lowers LUMO energy, enhancing electron-accepting capacity for applications like photocatalysis .

Q. How does the nitro group influence the biological interaction mechanisms of sulfonamide-containing indoline derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Studies : Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., cyclooxygenase-2). Nitro groups enhance binding via polar contacts with active-site residues (e.g., Arg120). Validate with IC₅₀ assays .
  • Hydrogen Bonding Analysis : Crystallographic data for analogous compounds show nitro groups form 2.8–3.2 Å hydrogen bonds with serine/threonine residues, critical for inhibitory activity .
  • Metabolic Stability : Assess nitro-reduction susceptibility using liver microsomes. LC-MS/MS tracks metabolite formation (e.g., amine derivatives) to guide structural modifications .

Q. What systematic approaches resolve contradictions in pharmacological data for sulfonylated indoline derivatives?

  • Methodological Answer :
  • Data Triangulation : Cross-validate bioactivity results (e.g., IC₅₀, Ki) across multiple assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Batch Effect Analysis : Use ANOVA to identify variability in synthetic batches (e.g., purity, stereochemical impurities) impacting IC₅₀ values .
  • Meta-Analysis : Aggregate data from published studies (e.g., PubChem BioAssay) to identify trends. For example, sulfonyl groups correlate with ≥10-fold potency increases in kinase inhibitors vs. methyl analogues .

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